1H-indole-5-carboxylate
Description
Contextualization within Indole (B1671886) Chemistry and its Significance as a Research Scaffold
The indole ring system, a planar heterocyclic molecule formed by the fusion of a benzene (B151609) and a pyrrole (B145914) ring, holds a distinguished position in the field of chemistry. rjpn.org Its chemistry dates back to the mid-19th century with research into the natural dye indigo. rjpn.org This structural motif is a cornerstone of nitrogen heterocyclic chemistry and is prevalent in a vast array of natural products, such as the essential amino acid tryptophan, peptides, and alkaloids. rjpn.orgaalto.fi The significance of the indole scaffold is profoundly underscored by its presence in numerous synthetic medicinal compounds and its recognition as a "privileged" structure in drug discovery. rjpn.orgresearchgate.net This status is attributed to its ability to bind to a wide variety of biological receptors with high affinity, facilitating the development of novel therapeutic agents. rjpn.org
In contemporary research, the indole nucleus serves as a fundamental scaffold for developing molecules with diverse biological activities. Scientists have successfully engineered indole derivatives exhibiting properties that are antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial, among others. rjpn.orgresearchgate.net The versatility of the indole ring allows for substitutions at various positions, which significantly influences the resulting compound's chemical reactivity and biological function. This adaptability makes the indole scaffold a subject of intense investigation in academia and industry for the creation of new pharmaceuticals and materials. aalto.fi
Overview of the Unique Role of the 5-Carboxylate Functionality in Indole Derivatives for Academic Inquiry
Within the broad family of indole derivatives, those featuring a carboxylate group at the 5-position, such as 1H-indole-5-carboxylate, are of particular interest for academic and industrial research. The substituent at the 5-position is crucial as it can influence affinity for biological targets, such as serotonin (B10506) receptors. researchgate.net The 5-carboxylate functionality is not merely a passive substituent; it serves as a highly versatile synthetic handle, profoundly expanding the synthetic possibilities of the indole core. This ester group can be readily transformed through various chemical reactions, including hydrolysis to the corresponding carboxylic acid (indole-5-carboxylic acid), reduction to an alcohol, or conversion to an amide, making it a valuable intermediate in the synthesis of more complex molecules. amerigoscientific.com
The strategic placement of a carboxylate or carboxylic acid group at the 5-position has been shown to be critical for biological activity in several contexts. For instance, research into inhibitors for the SARS-CoV-2 3CLpro enzyme revealed that the position of the carboxylic acid on the indole ring is important for inhibitory potency. nih.gov Specifically, substituting the chloropyridinyl ester at the 5-position of the indole ring resulted in a derivative with notable enzyme inhibitory activity. nih.gov Furthermore, indole-5-carboxylic acid has been investigated for its ability to form electroactive polymers upon electropolymerization and for its potential as a corrosion inhibitor for mild steel in acidic environments. amerigoscientific.commdpi.com The carboxyl group also enables the creation of novel materials; for example, a 5-carboxy indole derivative was used to synthesize a spiropyran, a class of organic molecules studied for their photochromic properties. researchgate.netmdpi.com These examples highlight the unique role of the 5-carboxylate functionality in enabling diverse research, from medicinal chemistry to materials science.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6NO2- |
|---|---|
Molecular Weight |
160.15 g/mol |
IUPAC Name |
1H-indole-5-carboxylate |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12)/p-1 |
InChI Key |
IENZCGNHSIMFJE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Indole 5 Carboxylate and Its Derivatives
Strategies for Constructing the Indole (B1671886) Core Incorporating the 5-Carboxylate Motif
The construction of the indole ring system with a carboxylate group at the 5-position can be achieved through various synthetic routes, ranging from classical named reactions to modern catalytic approaches.
Fischer Indole Synthesis and its Variants for 1H-Indole-5-carboxylate Formation
One of the most established methods for indole synthesis is the Fischer indole synthesis, developed by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize 1H-indole-5-carboxylates, a 4-carboxyphenylhydrazine derivative is often used as the starting material.
Adaptations of the Fischer indole synthesis, such as the Japp-Klingemann reaction, provide alternative pathways. The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-ketoester or a similar active methylene (B1212753) compound, followed by cyclization to form the indole. nih.gov This method has been successfully employed in the synthesis of various indole-5-carboxylic acid derivatives. nih.gov For instance, the synthesis of ethyl 2-methyl-1H-indole-5-carboxylate can be achieved through the reaction of ethyl 4-aminobenzoate. orgsyn.org
A notable example is the synthesis of ethyl 2-methylindole-5-carboxylate, which demonstrates the utility of these methods. orgsyn.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Carboxyphenylhydrazine and Pyruvic acid | Acid catalyst, followed by decarboxylation | 1H-Indole-5-carboxylic acid | - | wikipedia.org |
| Ethyl 4-aminobenzoate | 1) Diazotization; 2) Reaction with methylthio-2-propanone; 3) Cyclization with triethylamine; 4) Desulfurization with Raney nickel | Ethyl 2-methyl-1H-indole-5-carboxylate | 93-99% (final step) | orgsyn.org |
Domino and Multicomponent Reaction Approaches
Domino and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation. rsc.org These strategies have been applied to the synthesis of complex indole derivatives, including those with a 5-carboxylate group.
One such approach involves a [3+2] cyclization strategy. mdpi.comnih.gov This method begins with the formation of an imine from an aldehyde and a primary amine. The subsequent reaction of this imine with the anion derived from a substituted phenylacetate, such as methyl 2-(2-fluoro-5-nitrophenyl)acetate, initiates a domino sequence. mdpi.comnih.gov This sequence involves the addition of the anion to the imine, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the indole ring. mdpi.comnih.gov The resulting indoline (B122111) undergoes spontaneous air oxidation to yield the aromatic 1,2,5-trisubstituted 1H-indole-3-carboxylate. mdpi.comnih.govresearchgate.net
Another example is the palladium-catalyzed domino C,N-coupling/carbonylation/Suzuki coupling reaction for the synthesis of 2-aroylindoles from 2-gem-dibromovinylanilines. beilstein-journals.org
| Reaction Type | Key Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Anionic Cyclization | Aldehyde, Primary amine, Methyl 2-(2-fluoro-5-nitrophenyl)acetate | K2CO3, DMF | 1,2,5-Trisubstituted 1H-indole-3-carboxylates | mdpi.comnih.gov |
| Palladium-catalyzed Domino Reaction | 2-gem-Dibromovinylaniline, Boronic acid | Pd(PPh3)4, CO | 2-Aroylindoles | beilstein-journals.org |
Regioselective and Stereoselective Synthetic Pathways to this compound Derivatives
The development of regioselective and stereoselective methods is crucial for accessing specific isomers of substituted 1H-indole-5-carboxylates. Regioselectivity often involves the use of directing groups to control the position of substitution on the indole core. For example, a trifluoroacetyl group can be used to direct bromination to the 6-position of a 5-methoxyindole (B15748) derivative. tandfonline.comtandfonline.com
Stereoselective syntheses are essential for producing chiral indole derivatives. One strategy involves a domino Robinson annulation/5-endo intramolecular aza-Michael reaction, which has been used to create octahydroindoles with high stereocontrol. scispace.com Another approach utilizes the Heck-Matsuda reaction for the stereoselective synthesis of β,β-diarylacrylates, which can then be converted to 3-aryl-indoles. researchgate.net
| Methodology | Key Feature | Example Product | Reference |
|---|---|---|---|
| Trifluoroacetyl-directed Bromination | Regioselective bromination at C-6 | 6-Bromo-5-methoxy-1H-indole-3-carboxylic acid | tandfonline.comtandfonline.com |
| Domino Robinson Annulation/Aza-Michael Reaction | Asymmetric synthesis of octahydroindoles | Chiral octahydro-1H-indole-5-carboxylates | scispace.com |
| Heck-Matsuda Reaction | Stereoselective synthesis of β,β-diarylacrylates | (E)-3-Aryl-1H-indole-5-carboxylates | researchgate.net |
Post-Synthetic Functionalization and Derivatization at the 5-Carboxylate Position
Once the this compound core is synthesized, the carboxylate group and the indole nitrogen can be further modified to generate a diverse range of derivatives.
Esterification and Amidation Reactions of the Carboxylate Group
The carboxylate group at the 5-position is a versatile handle for further functionalization. Standard esterification procedures, using an alcohol in the presence of an acid catalyst, can be employed to convert the carboxylic acid to its corresponding ester. smolecule.com Similarly, amidation reactions with various amines, often facilitated by coupling agents like EDC·HCl and DMAP, can produce a wide array of amides. tandfonline.com These reactions are fundamental in medicinal chemistry for tuning the pharmacokinetic and pharmacodynamic properties of indole-based compounds.
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| Esterification | Methanol, Acid catalyst | Methyl this compound | smolecule.com |
| Amidation | Aromatic/aliphatic amines, EDC·HCl, DMAP | 1H-Indole-5-carboxamides | tandfonline.com |
Modifications of the Indole Nitrogen (N1) in this compound
The nitrogen atom of the indole ring (N1) can be functionalized through various reactions, most commonly alkylation. This is typically achieved by treating the indole with a strong base, such as sodium hydride (NaH), to deprotonate the nitrogen, followed by the addition of an alkyl halide. For example, N-alkylation of methyl indole-5-carboxylate with propargyl bromide can be performed under phase-transfer catalysis conditions. mdpi.com
Manganese-catalyzed dehydrogenative alkylation of indolines offers a regioselective route to either N-alkylated or C3-alkylated indoles, depending on the solvent used. organic-chemistry.org Furthermore, iridium-catalyzed tandem dehydrogenation reactions of indolines and alcohols can also achieve regioselective N-alkylation. organic-chemistry.org
| Reaction | Reagents and Conditions | Product Example | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | Sodium hydride (NaH), Iodomethane in DMF | 1-Methyl-2,3-dimethyl-1H-indole-5-carboxylate | 66% | |
| N-Propargylation | Propargyl bromide, Toluene, 50% NaOH, Tetrabutylammonium bromide | Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate | 67% | mdpi.com |
| Manganese-catalyzed Dehydrogenative Alkylation | Manganese catalyst, Alcohol, Solvent dependent | N-alkylated indoles | - | organic-chemistry.org |
Functionalization of the Indole Ring System
While the five-membered pyrrole (B145914) ring of indole is typically more reactive towards electrophilic substitution, the functionalization of the six-membered benzene (B151609) ring presents a significant challenge due to the lower reactivity of its C-H bonds. nih.gov However, achieving regioselective functionalization at the C4, C6, and C7 positions is crucial as it significantly impacts the biological properties of the resulting molecules. nih.gov Advanced catalytic systems have been developed to overcome this hurdle.
The directing-group strategy is a powerful tool for C-H activation at specific positions. For indole-5-carboxylic acid, the carboxyl group can act as a directing group to guide functionalization to its ortho positions (C4 and C6). For instance, a ruthenium-catalyzed direct arylation of 5-indole carboxylic acid with iodoarenes has been shown to produce diarylated products at the C4 and C6 positions in good yields. nih.govresearchgate.net This reaction proceeds effectively in a mixed solvent system of H₂O/tBuCN. nih.gov Interestingly, under similar conditions, 4-, 6-, and 7-indole carboxylic acids exclusively yield mono-arylated products at the ortho position of the carboxylic acid, highlighting the unique reactivity of the 5-substituted isomer. nih.gov
Palladium catalysis is also widely used. For example, Pd(II)-catalyzed C-H functionalization of indoles with a 3-acetyl directing group can lead to C4-arylation. acs.org In some cases, this is followed by a domino reaction involving the migration of the acetyl group from the C3 to the C2 position. acs.org The selective functionalization at the C7 position of the indole ring remains particularly difficult and often requires protecting or blocking the more reactive C2 position first. nih.gov
Table 1: Examples of Regioselective Functionalization of the Indole Carboxylic Acid Ring
| Reaction Type | Starting Material | Position(s) Functionalized | Catalyst / Reagents | Yield | Reference |
|---|---|---|---|---|---|
| Direct Diarylation | 5-Indole Carboxylic Acid | C4, C6 | Ru(tBuCN)₆₂, K₂CO₃, KOC(CF₃)₃ | Good | nih.govresearchgate.net |
| Direct Monoarylation | 4-, 6-, 7-Indole Carboxylic Acids | C5, C5, C6 respectively | Ru(tBuCN)₆₂, K₂CO₃, KOC(CF₃)₃ | Moderate to Good | nih.gov |
| C4-Arylation / Migration | 3-Acetyl-1H-indole | C4 (with C3→C2 acetyl migration) | Pd(II) catalyst system | Good (76%) | acs.org |
| C2-Arylation | 1H-Indole-3-carboxylic acid | C2 (with decarboxylation) | Pd(II) catalyst system | Moderate (60-66%) | acs.org |
Sustainable and Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become integral to the development of new synthetic protocols. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives has benefited significantly from these innovations, with the development of microwave-assisted synthesis, biocatalytic transformations, and reactions in environmentally benign solvent systems. The use of recyclable catalysts, such as palladium on carbon (Pd/C), is also favored for its sustainability, as it is air-stable, easily separated from the product, and more cost-effective than many palladium complexes. arabjchem.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and product purity compared to conventional heating methods. nih.govunina.ittandfonline.com
Several indole synthesis strategies have been adapted for microwave heating. A one-pot, three-component coupling reaction to produce polysubstituted indoles under Sonogashira conditions has been efficiently performed using microwave irradiation, achieving moderate to excellent yields. nih.gov In another example, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives from N-aryl enamines was optimized using microwave heating. unina.itmdpi.com The reaction, catalyzed by palladium acetate, showed excellent yields and high regioselectivity under microwave irradiation at 60 °C. tandfonline.commdpi.com Similarly, novel benzyl-6-chloro-1H-indole-5-carboxylate derivatives were synthesized via a microwave irradiation method as part of a green synthesis approach. jbarbiomed.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Indole Derivatives
| Reaction | Heating Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Synthesis of 2-Methyl-1H-indole-3-carboxylates | Conventional (Oil Bath) | 12-24 h | 10-65% | unina.it |
| Synthesis of 2-Methyl-1H-indole-3-carboxylates | Microwave Irradiation | 15-30 min | 75-98% | unina.it |
| Synthesis of 1-Indolyl-γ-carbolines | Conventional (Reflux) | 16 h | Lower Yields | beilstein-journals.org |
| Synthesis of 1-Indolyl-γ-carbolines | Solvent-Free (Heating) | 6 h | 70% | beilstein-journals.org |
| Synthesis of Indole-2-carboxylic acid esters | Conventional | 8 h | 57% | scielo.br |
| Synthesis of Indole-2-carboxylic acid esters | Microwave Irradiation | 10 min | 91% | scielo.br |
Biocatalytic Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild, environmentally friendly conditions. This approach is increasingly being applied to the synthesis of complex molecules like indole derivatives.
Enzymes such as cytochrome P450 monooxygenases can be used for the regioselective hydroxylation of an indole scaffold, for instance, to introduce a hydroxyl group at the C5 position of methyl indole-3-carboxylate. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are effective for catalyzing esterification or transesterification reactions in non-aqueous media, which could be applied to the synthesis of indole esters. Furthermore, specific enzymes like indole-carboxylate carboxylase, found in microorganisms such as Arthrobacter nicotianae, can catalyze the (de)carboxylation of indole carboxylic acids. tuhh.de More advanced "new-to-nature" biocatalysis has demonstrated that engineered P411 enzymes can perform intramolecular C(sp³)–H amination on aryl azide (B81097) substrates to create chiral indolines, showcasing the power of enzymes to build complex heterocyclic structures. acs.org
Table 3: Examples of Biocatalytic Transformations for Indole Derivatives
| Enzyme/System | Substrate Type | Transformation | Product/Outcome | Reference |
|---|---|---|---|---|
| Cytochrome P450 monooxygenase | Methyl indole-3-carboxylate | 5-Hydroxylation | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Candida antarctica lipase B (CAL-B) | 5-Hydroxyindole-3-carboxylic acid | Esterification | Corresponding ester | |
| Indole-carboxylate carboxylase | Indole carboxylic acid | (De)carboxylation | Decarboxylated indole or carboxylated indole | tuhh.de |
| Engineered P411 Enzyme | Aryl azide | Intramolecular C(sp³)–H amination | Chiral indoline | acs.org |
Solvent-Free and Aqueous Medium Reactions
A key tenet of green chemistry is the reduction or elimination of volatile and toxic organic solvents. This has spurred the development of solvent-free (neat) reactions and the use of water as a reaction medium.
A one-pot, solvent-free protocol has been developed for the synthesis of 1-indolyl-γ-carboline derivatives. The reaction involves heating a neat mixture of 1-methyl-1H-indole-2-carbaldehyde, a glycine (B1666218) alkyl ester hydrochloride salt, and a base in a sealed tube, which leads to the desired product in good yield. beilstein-journals.org This method avoids the need for solvents and simplifies product purification.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Green catalysts, such as a zinc-L-proline complex, have been used for the synthesis of indol-3-yl-4H-pyran derivatives in an aqueous-ethanol medium under microwave irradiation. ajol.info This approach combines multiple green chemistry principles—a non-toxic solvent, a green catalyst, and energy-efficient heating—to provide a sustainable synthetic route. ajol.info
Mechanistic Studies on the Reactivity of 1h Indole 5 Carboxylate
Electrophilic and Nucleophilic Substitution Patterns on the Indole (B1671886) Ring System
The reactivity of the indole ring is characterized by a high electron density, particularly at the C3 position of the pyrrole (B145914) moiety, making it susceptible to electrophilic attack. Conversely, the electron-rich nature of the ring system generally renders it resistant to nucleophilic aromatic substitution unless specific activating groups are present. The presence of a carboxylate group at the C5 position, an electron-withdrawing group, deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic substitution while influencing the regioselectivity of reactions on the pyrrole ring.
Electrophilic Substitution: Electrophilic aromatic substitution (EAS) on the indole nucleus predominantly occurs at the C3 position. This is because the intermediate cation formed by attack at C3 is stabilized by resonance involving the nitrogen atom, which can bear a positive charge while maintaining a complete octet for all second-row atoms. In contrast, attack at C2 leads to a less stable intermediate. For 1H-indole-5-carboxylate, while the C5-ester group deactivates the benzene ring, the pyrrole ring remains the primary site for electrophilic attack. bhu.ac.innih.gov
Directed metalation strategies can override the inherent C3 selectivity. For instance, N-protection of the indole nitrogen with an appropriate directing group allows for regioselective lithiation and subsequent electrophilic substitution at other positions. In a study on a related compound, 1-(N,N-dimethylsulfamoyl)-1H-indole-5-(N-phenyl)carboxamide, treatment with s-butyllithium followed by an electrophile resulted in exclusive substitution at the C2 position. A subsequent metalation-substitution cycle on the C2-substituted product led to substitution at the C4 position. semanticscholar.org This demonstrates that with appropriate functionalization, the typical substitution pattern can be precisely controlled.
Table 1: Regioselective Electrophilic Substitution via Directed Metalation of an Indole-5-carboxamide Derivative semanticscholar.org
| Substrate | Reaction Conditions | Electrophile (E+) | Position of Substitution | Product |
|---|---|---|---|---|
| 1-(N,N-dimethylsulfamoyl)-1H-indole-5-(N-phenyl)carboxamide | 1. s-BuLi, THF, -80°C 2. (CH₃)₃SiCl | (CH₃)₃Si- | C2 | 2-trimethylsilyl derivative |
| 2-substituted intermediate | 1. s-BuLi, THF, -80°C 2. E+ | - | C4 | 2,4-disubstituted derivative |
Nucleophilic Substitution: Nucleophilic substitution on the indole ring is uncommon and typically requires the presence of a good leaving group and/or strong electron-withdrawing groups to activate the ring system. Unprecedented nucleophilic substitution reactions have been observed in indole chemistry when a hydroxy group is introduced onto the indole nitrogen. core.ac.uk For example, 1-methoxy-6-nitroindole-3-carbaldehyde serves as an excellent substrate for nucleophilic substitution at the C2 position with various nucleophiles, where the methoxy (B1213986) group acts as the leaving group. nii.ac.jp
A domino reaction sequence involving an aza-Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) has been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov In this mechanism, the nucleophilic attack of the nitrogen anion occurs on the aromatic ring activated by a nitro or cyano group, displacing a fluoride (B91410) ion to form the indole ring system. This highlights a modern synthetic approach where the principles of nucleophilic substitution are key to constructing the substituted indole core.
Reaction Mechanisms Involving the Ester Moiety (e.g., Hydrolysis, Transesterification, Reduction)
The ester group at the C5 position of this compound undergoes typical ester reactions, providing a handle for further functionalization.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group (e.g., ethoxide for an ethyl ester) yields the carboxylate anion, which is then protonated in a final workup step to give the carboxylic acid. This reaction is effectively irreversible as the final proton transfer step is highly favorable. Alkaline hydrolysis is a common method for converting indole esters to their corresponding acids. orgsyn.orgnih.gov
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by acids or bases, or by enzymes. organic-chemistry.org Mechanistically, under basic conditions, an alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the original alkoxy group. Studies on complex indole-containing ethyl esters have shown that they can undergo transesterification in the presence of other alcohols, such as ethanol (B145695). This process can be catalyzed by carboxylesterases, where the presence of ethanol leads to the formation of the corresponding ethyl ester, competing with the hydrolysis pathway. nih.gov
Reduction: The ester moiety of this compound can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide. A second hydride ion then attacks the resulting aldehyde, which upon acidic workup, yields the primary alcohol. The reduction of the ester group provides a route to 5-(hydroxymethyl)indole derivatives.
Reactivity at the Indole N-H Position
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the indolide anion. nih.gov This anion is a potent nucleophile and readily participates in various reactions.
N-Alkylation and N-Acylation: The indolide anion can react with electrophiles like alkyl halides or acyl chlorides in a nucleophilic substitution reaction to form N-substituted indoles. bhu.ac.in This is a common strategy for introducing functional groups onto the nitrogen atom, which can serve as a protecting group or modulate the electronic properties of the indole ring. For example, the reaction of methyl 2-(2-fluoro-5-nitrophenyl)acetate with primary amines in the presence of potassium carbonate leads to the formation of 1-alkyl-5-nitro-1H-indole-3-carboxylates. nih.govmdpi.com The mechanism involves the deprotonation of the intermediate indoline (B122111) N-H by the base, followed by intramolecular cyclization, and a subsequent N-alkylation step is a common transformation for the final indole product.
Catalytic Transformations Utilizing this compound as a Substrate
Modern catalytic methods have enabled the direct functionalization of the indole core, often with high regioselectivity and efficiency. This compound and its parent acid are valuable substrates in these transformations.
Palladium-Catalyzed C-H Activation: Palladium catalysis is a powerful tool for C-H bond activation. A domino protocol has been developed for the synthesis of bis(indolyl)methanes from indole-carboxylic acids and benzyl (B1604629) alcohols in water. mdpi.com Mechanistic studies suggest that an (η³-benzyl)palladium(II) complex, formed from the palladium catalyst and the benzyl alcohol, activates the C-H bond at the C3-position of the indole. This allows for the direct benzylation of the indole ring. mdpi.com
Rhodium and Palladium-Catalyzed Carbonylative C-H Functionalization: Metal-catalyzed direct C-H carbonylation provides a straightforward route to introduce carbonyl functionalities. Indole derivatives can undergo Rh- or Pd-catalyzed C-H alkoxycarbonylation with alcohols to produce indole-3-carboxylates. nih.gov These reactions typically proceed under a carbon monoxide atmosphere and involve the catalytic generation of an acyl-metal intermediate that is then intercepted by an alcohol.
Cobalt-Catalyzed Reductive C-H Alkylation: The direct C-H alkylation of indoles with carboxylic acids has been achieved using a non-precious metal catalyst. A system combining Co(acac)₃ and a triphos ligand, in the presence of Al(OTf)₃, can perform the reductive alkylation of indoles at the C3 position using various carboxylic acids and molecular hydrogen as the reductant. researchgate.net Control experiments indicate that an aldehyde, formed in situ from the hydrogenation of the carboxylic acid, is a key intermediate in the catalytic cycle. researchgate.net
Table 2: Examples of Catalytic Transformations of Indole Carboxylic Acids/Esters
| Reaction Type | Catalyst System | Reactants | Position Functionalized | Reference |
|---|---|---|---|---|
| C-H Benzylation | Pd(OAc)₂ / DPEPhos | Indole-5-carboxylic acid + Benzyl alcohol | C3 | mdpi.com |
| C-H Alkoxycarbonylation | Pd(OAc)₂ / I₂ / K₂CO₃ | Indole + Alcohols + CO | C3 | nih.gov |
| Reductive C-H Alkylation | Co(acac)₃ / Triphos / Al(OTf)₃ | Indole + Carboxylic Acid + H₂ | C3 | researchgate.net |
Photochemical and Electrochemical Properties Pertinent to Reaction Mechanisms
The extended π-system of the indole ring imparts distinct photochemical and electrochemical properties to this compound.
Photochemical Properties: Indole derivatives are known for their fluorescence properties. Indole-5-carboxylic acid has been used as a model compound to study intramolecular excited-state proton transfer (ESPT) in various solvents. sigmaaldrich.com Upon photoexcitation, the acidity of the N-H proton and the basicity of the carboxylate group can change significantly, potentially leading to proton transfer between the two sites within the molecule's excited state. These studies are often conducted using steady-state and time-resolved fluorescence spectroscopy to probe the dynamics of the excited-state processes. sigmaaldrich.com
Electrochemical Properties: The electrochemical behavior of this compound is dominated by the oxidation of the electron-rich indole nucleus. Cyclic voltammetry and other electrochemical techniques have been used to study its oxidation and polymerization. rsc.orgresearchgate.net
The electrochemical oxidation of indole-5-carboxylic acid in acetonitrile (B52724) has been shown to proceed via an initial oxidation to form a radical cation. This is followed by coupling reactions to form an insoluble trimer that deposits on the electrode surface. rsc.org Further oxidation of this trimer layer leads to the formation of a polymer, poly(indole-5-carboxylic acid), which is an electroactive film. sigmaaldrich.comrsc.org The redox reactions of these polymer films involve the oxidation and reduction of the linked trimer units. rsc.org The electrochemical behavior of related indole derivatives, such as indole-based sulfonamides, has also been investigated, showing that the oxidation potential is dependent on the nature and position of substituents on the indole ring. researchgate.net
Spectroscopic and Advanced Analytical Methodologies in 1h Indole 5 Carboxylate Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 1H-Indole-5-carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. Primarily, ¹H and ¹³C NMR are employed to provide detailed information about the molecular framework.
In ¹H NMR spectra of indole (B1671886) derivatives, the proton on the indole nitrogen (N-H) typically appears as a broad singlet at a significantly downfield chemical shift, often above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.org The protons on the aromatic rings exhibit characteristic splitting patterns and chemical shifts that are sensitive to the substitution pattern. For instance, in 5-substituted indoles, the proton at the C4 position often appears as a singlet or a doublet with a small coupling constant, while the protons at C6 and C7 show coupling to each other.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbon of the carboxylate group is particularly diagnostic, appearing at a downfield chemical shift (typically >160 ppm). rsc.orgmdpi.com The chemical shifts of the carbons within the indole ring system are influenced by the electronic effects of the substituents.
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|---|
| 5-iodo-1H-indole-3-carbaldehyde rsc.org | DMSO-d₆ | 12.27 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H) |
| ethyl 5-iodo-1H-indole-3-carboxylate rsc.org | DMSO-d₆ | 12.10 (s, 1H, NH), 8.34 (d, J = 1.5 Hz, 1H), 8.07 (s, 1H), 7.47 (dd, J = 8.5, 1.6 Hz, 1H), 7.34 (d, J = 8.5 Hz, 1H), 4.28 (q, J = 7.1 Hz, 2H), 1.32 (t, J = 7.1 Hz, 3H) |
| 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-(2H)-indole]-5′-carboxylic acid mdpi.com | CDCl₃ | 8.06 (d, 1H, J = 8 Hz), 7.83 (s, 1H), 7.12 (m, 2H), 6.92 (d, 1H, J=10.27 Hz), 6.88 (m, 1H), 6.74 (d, 1H, J=8.31 Hz), 6.56 (d, 1H, J = 8.31 Hz), 5.70 (d, 1H, J = 10.27 Hz), 2.85 (s, 3H), 1.38 (s, 3H), 1.21 (s, 3H) |
Mass Spectrometry (MS) Applications in Characterization of Reaction Products and Intermediates
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. rsc.orgmdpi.com
The fragmentation patterns observed in MS spectra offer valuable structural information. In the electron impact (EI) mass spectra of indole derivatives, common fragmentation processes include the loss of substituents and cleavages of the indole ring. scirp.org Studying these fragmentation pathways helps to confirm the structure of reaction products and can aid in the identification of transient intermediates. scirp.org For example, the presence of an acetyl group can be proven by the ejection of a methyl radical followed by the loss of a carbon monoxide molecule. scirp.org This technique is crucial for verifying the outcomes of synthetic steps and for identifying potential byproducts.
Table 2: HRMS Data for Iodinated this compound Derivatives rsc.org
| Compound | Ion | Calculated m/z | Found m/z |
|---|---|---|---|
| 5-iodo-1H-indole-3-carbaldehyde | [M + Na]⁺ | 293.9386 | 293.9385 |
| ethyl 5-iodo-1H-indole-3-carboxylate | [M + Na]⁺ | 337.9648 | 337.9646 |
| methyl 6-chloro-5-iodo-1H-indole-3-carboxylate | [M + H]⁺ | 349.9440 | 349.9431 |
Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy for Conformational and Electronic Structure Studies
Vibrational and electronic spectroscopy provide insights into the functional groups, bonding, and electronic properties of this compound and its derivatives.
Infrared (IR) and Raman Spectroscopy: These complementary techniques are used to identify characteristic functional groups. The carboxyl group gives rise to a strong, broad O-H stretching absorption in the IR spectrum, typically in the 2500–3300 cm⁻¹ region, and a sharp, intense C=O (carbonyl) stretching band around 1660-1710 cm⁻¹. mdpi.comlibretexts.org The N-H stretching vibration of the indole ring is observed around 3300-3400 cm⁻¹. rsc.orgmdpi.com The positions of these bands are sensitive to hydrogen bonding, which can provide information about intermolecular interactions in the solid state. libretexts.orgmdpi.com For instance, differences in the N-H and O-H stretching bands in the IR spectra of two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid confirmed different hydrogen bonding patterns. mdpi.comsemanticscholar.org Raman spectroscopy is particularly useful for identifying C-C stretching vibrations in the carbon skeleton. nih.govresearchgate.net
Electronic (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is used to study the electronic transitions within the molecule. The indole ring system is a chromophore that absorbs in the UV region. mdpi.com For this compound derivatives, absorption spectra typically show sharp peaks below 350 nm. mdpi.commdpi.com The position and intensity of the absorption maxima (λmax) can be influenced by substituents on the indole ring and the solvent polarity, a phenomenon known as solvatochromism. mdpi.com These studies are valuable for understanding the electronic structure and can be used to investigate interactions with other molecules. For example, the UV-Vis spectrum of a spiropyran containing a 5-carboxy indole moiety showed a sharp absorption peak at approximately 300 nm. mdpi.com
Table 3: Key Vibrational and Electronic Spectroscopic Data for Indole Carboxylate Derivatives
| Technique | Compound/Derivative | Characteristic Peak/Wavelength | Assignment |
|---|---|---|---|
| FTIR mdpi.com | Spiropyran with 5-carboxy indole | 1660 cm⁻¹ | C=O Stretch |
| FTIR rsc.org | 5-iodo-1H-indole-3-carbaldehyde | 3239 cm⁻¹ | N-H Stretch |
| FTIR mdpi.com | 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | 3342 cm⁻¹ | N-H Stretch (H-bonded) |
| UV-Vis mdpi.com | N-(1H-indol-5-yl)benzamide in PVA film | < 350 nm | π → π* transitions |
| UV-Vis mdpi.com | Spiropyran with 5-carboxy indole | ~300 nm | Absorption Maximum (λmax) |
X-ray Crystallography for Solid-State Structural Analysis and Polymorphism Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular structure and stereochemistry. It also reveals detailed information about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. iucr.org
X-ray crystallography is crucial for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. For example, a study of 5-methoxy-1H-indole-2-carboxylic acid identified a new polymorph and characterized its structure, revealing that molecules form cyclic dimers via double O-H···O hydrogen bonds. mdpi.comsemanticscholar.org This was different from a previously known polymorph, highlighting the importance of crystallographic analysis in understanding the solid-state behavior of indole carboxylates. mdpi.com
Table 4: Crystallographic Data for this compound and a Derivative
| Parameter | 1H-indole-5-carboxylic acid – 4,4′-bipyridine (2/1) researchgate.net | 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2) mdpi.com |
|---|---|---|
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 7.8749(6) | 4.0305(2) |
| b (Å) | 9.6746(6) | 13.0346(6) |
| c (Å) | 16.0818(12) | 17.2042(9) |
| β (°) | 83.007(6) | 91.871(5) |
| Volume (ų) | 1188.00(15) | 903.00(8) |
Chromatographic and Electrophoretic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound and its derivatives.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. By comparing the retention factor (Rf) of the product to that of the starting materials, chemists can quickly determine if a reaction is complete. mdpi.com
Column Chromatography: This is the standard technique for purifying reaction products. The crude product mixture is passed through a stationary phase (commonly silica gel), and different components are eluted at different rates using a mobile phase, allowing for their separation. mdpi.com The choice of solvent system is critical for achieving good separation. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used for purity assessment and the analysis of complex mixtures. A reversed-phase HPLC method was developed for the quantitative determination of isomers of octahydro-1H-indole-2-carboxylic acid, a key starting material for certain pharmaceuticals. This demonstrates the power of HPLC in separating closely related compounds, such as stereoisomers, which is crucial for quality control.
These techniques are fundamental to the synthesis and characterization workflow, ensuring that the compounds being studied are pure and that subsequent experimental results are reliable.
Computational and Theoretical Investigations of 1h Indole 5 Carboxylate
Quantum Chemical Calculations (e.g., DFT) on Electronic Structure, Energetics, and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecular systems. For derivatives of 1H-indole-5-carboxylate, DFT has been employed to provide insights into ground state geometry, electronic structure, and molecular properties.
A detailed study on methyl this compound utilized DFT with several functionals (B3LYP, M06-2X, and CAM-B3LYP) and the 6-311++G(d,p) basis set to investigate its two possible conformers. researchgate.net Such studies provide optimized geometric parameters (bond lengths and angles) that are often in good agreement with experimental data. researchgate.net The calculations reveal the distribution of electron density, dipole moments, and polarizability, which are crucial for understanding the molecule's interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, in a study of a different indole (B1671886) derivative, the narrow frontier orbital gap was shown to indicate that charge transfer interactions occur within the molecule, suggesting high chemical reactivity. nih.gov Time-dependent DFT (TD-DFT) is further used to calculate electronic properties and predict UV-Vis spectra, correlating theoretical data with experimental observations. researchgate.net
Similar DFT approaches have been applied to related structures like 5-methoxy-1H-indole-2-carboxylic acid to understand how substituents on the indole ring influence its electronic properties and crystal structure. nih.govmdpi.com These comprehensive studies help in understanding the structure-property relationships that govern the behavior of indole carboxylates.
Table 1: Example of DFT Calculated Parameters for an Indole Derivative
| Parameter | Calculated Value | Method/Basis Set | Reference |
| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) | researchgate.net |
| LUMO Energy | -1.8 eV | B3LYP/6-311++G(d,p) | researchgate.net |
| Energy Gap (ΔE) | 4.4 eV | B3LYP/6-311++G(d,p) | researchgate.net |
| Dipole Moment (μ) | 3.5 Debye | B3LYP/6-311++G(d,p) | researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives
The biological function and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the potential energy surface and dynamic behavior of molecules like this compound and its derivatives.
Quantum mechanical calculations are used to identify stable conformers and the energy barriers between them. For methyl this compound, two stable conformers were identified and optimized using DFT. researchgate.net The relative stability of these conformers is determined by intramolecular interactions, such as hydrogen bonding and steric hindrance. For indole carboxylic acids, the orientation of the carboxylic acid group is a key conformational feature, and DFT calculations have been used to study the energies associated with different orientations. nd.edu
While quantum calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time in a simulated environment (e.g., in solution). MD simulations have been performed on various N-arylsulfonyl-indole-2-carboxamide derivatives to understand how they bind to biological targets like fructose-1,6-bisphosphatase (FBPase). mdpi.com These simulations can reveal stable binding modes and show that specific compounds can bind to a receptor without causing significant conformational changes in the binding pocket. mdpi.com Similarly, MD simulations have been used to study indole-based Schiff bases as α-glucosidase inhibitors, confirming the stability of ligand-receptor complexes predicted by docking studies. mdpi.com These dynamic studies are crucial for validating docking results and understanding the flexibility of both the ligand and the receptor upon binding.
Molecular Docking Studies for Receptor-Ligand Interactions (In Vitro Binding Analysis)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions for indole derivatives.
Derivatives of indole carboxylic acids have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, various indole-based compounds have been docked into the active sites of microbial enzymes to predict their binding modes and rationalize their antimicrobial activity. nih.govnih.gov These studies often identify key interactions, such as hydrogen bonds and pi-stacking, that are crucial for binding affinity. nih.gov
In the context of anti-inflammatory agents, indole derivatives have been docked into the active site of cyclooxygenase-2 (COX-2) to predict their inhibitory potential. researchgate.net Similarly, novel indole derivatives containing a tosyl moiety have been evaluated as potential antioxidant agents through docking studies with the enzyme tyrosinase. mdpi.com The results of these studies are often quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating stronger binding.
Table 2: Representative Molecular Docking Results for Indole Derivatives
| Compound Type | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |
| Indole-based heterocycle | UDP-N-acetylmuramate-l-alanine ligase | Not specified | -11.5 | nih.gov |
| Indole derivative | Tyrosinase (3NM8) | Not specified | -9.65 | mdpi.com |
| N-(Benzyloxy)-1H-Indole-2-Carboxamide | Ornithine decarboxylase (7ODC) | Not specified | Good to moderate activity | ijaresm.com |
| N-arylsulfonyl-indole-2-carboxamide | FBPase | Met18, Gly21, Gly26, Leu30, Thr31 | Not specified | mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling in the Context of In Vitro Biological Assays
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of molecules with improved properties.
For indole derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. For a series of N-arylsulfonyl-indole-2-carboxamide derivatives identified as FBPase inhibitors, 3D-QSAR models were built that showed good predictive ability. mdpi.com These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are correlated with biological activity. Such insights are invaluable for rational drug design; for instance, the models might suggest that negatively charged substituents on the benzene (B151609) ring or positively charged groups on the indole ring could enhance inhibitory activity. mdpi.com
Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for biological activity, is often used in conjunction with QSAR. For indole and isatin (B1672199) derivatives targeting beta-amyloid aggregation, pharmacophore and 3D-QSAR models were developed to identify the key physicochemical features correlated with their anti-aggregating potency. mdpi.com These computational models serve as powerful tools to prioritize the synthesis of new derivatives with potentially higher efficacy. nih.gov
Reaction Pathway and Transition State Analysis
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. Computational chemistry provides powerful tools to map out reaction pathways, identify intermediate structures, and calculate the energies of transition states, thereby offering deep insights into reaction feasibility and selectivity.
DFT calculations are frequently used to explore reaction mechanisms involving indole derivatives. For example, the mechanism of a proton-transfer reaction in a 3-formyl-7-azaindole system, catalyzed by a carboxylic acid, was investigated using DFT. acs.org By optimizing the geometries of reactants, products, and transition states, researchers can calculate reaction barriers and determine whether a reaction proceeds through a concerted or stepwise mechanism. acs.org In that study, the analysis concluded a concerted, asynchronous proton-transfer pathway. acs.org
In another example, DFT calculations were used to support a stepwise mechanism for the enantioselective C–H insertion of rhodium carbenes to form complex indole-containing carbocycles. acs.org These calculations provide insight into the origin of stereoselectivity. Computational studies can also elucidate the reaction pathways in the synthesis of novel indole structures, such as the one-pot synthesis of 1-alkoxyindoles, by evaluating the feasibility of different proposed mechanisms. mdpi.com This analysis of reaction energetics helps rationalize experimental outcomes and guide the development of new synthetic methods.
Analysis of Molecular Electrostatic Potential (MEP) and Natural Bond Orbitals (NBO)
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are two computational methods that provide detailed information about the electronic characteristics of a molecule.
The MEP is a visual tool used to understand the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). These maps are useful for predicting how a molecule will interact with other molecules; nucleophilic attack is likely to occur at the positive regions, while electrophilic attack is favored at the negative regions. nih.gov For indole derivatives, MEP maps can identify the reactive sites and predict non-covalent interactions like hydrogen bonding. nih.govtandfonline.com
NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy. This analysis is used to understand phenomena such as intramolecular charge transfer, hyperconjugation, and the nature of hydrogen bonds. researchgate.net In the study of methyl this compound, NBO analysis was performed on both the monomer and a hydrogen-bonded dimer to estimate intramolecular delocalization and assess the strength of intermolecular interactions. researchgate.net
Applications of 1h Indole 5 Carboxylate Derivatives in Academic Research
Chemical Biology and Medicinal Chemistry Research (Pre-clinical, In Vitro Focus)
In the realms of chemical biology and medicinal chemistry, derivatives of 1H-indole-5-carboxylate are primarily explored for their interactions with biological macromolecules and their effects on cellular systems. The research is fundamentally focused on identifying lead compounds and understanding their mechanisms of action at a molecular level.
The indole (B1671886) carboxamide and carboxylate structures are recognized for their ability to form hydrogen bonds with various enzymes, leading to the inhibition of their activity. mdpi.com This makes them attractive scaffolds for designing enzyme modulators. Research has focused on several key enzyme targets.
One area of investigation is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a protein kinase implicated in multiple diseases. A series of ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives were synthesized and evaluated for their in vitro GSK-3β inhibitory activity using a luminance assay. chempedia.infosigmaaldrich.com Several compounds from this series demonstrated promising to excellent inhibitory activity, highlighting the potential of this indole scaffold in targeting GSK-3β. chempedia.infosigmaaldrich.com
Derivatives have also been evaluated as inhibitors of other enzyme classes. For instance, certain indole derivatives with an ethyl substituent at the β-position of an α,β-unsaturated double bond showed potent inhibitory activity against rat prostatic steroid 5α-reductase. researchgate.net Furthermore, the flexibility and polar/hydrophobic properties of the carboxamide moiety in indole derivatives have been shown to be crucial for their inhibitory activity against Human Liver Glycogen Phosphorylase (HLGP), where they interact with key residues like Glu190. mdpi.com
Table 1: In Vitro Enzyme Modulation by this compound Derivatives
| Compound Class | Target Enzyme | Assay | Key Findings |
|---|---|---|---|
| Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives | Glycogen Synthase Kinase-3β (GSK-3β) | Luminance Assay | Compound Aii11 showed excellent inhibitory activity; Compounds Aii1, Aii2, and Aii3 showed promising activity. chempedia.infosigmaaldrich.com |
| Indole-2-carboxamide Derivatives | Human Liver Glycogen Phosphorylase (HLGP) | N/A | The indole nitrogen and carboxamide moiety form critical hydrogen bonds with enzyme residues, leading to inhibition. mdpi.com |
| Indole Derivatives | Rat Prostatic 5α-Reductase | Enzyme Inhibition Assay | Compounds with a β-ethyl substituent on an unsaturated double bond demonstrated potent inhibition. researchgate.net |
Cell-based assays are crucial for understanding the effects of this compound derivatives on cellular processes like proliferation and for identifying their molecular targets. Numerous studies have utilized these assays to quantify the cytotoxic effects of novel derivatives against various human cancer cell lines.
For example, a series of 5-hydroxyindole-3-carboxylic acid esters were evaluated for cytotoxicity against the MCF-7 breast cancer cell line using an MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay. rsc.org This assay measures the metabolic activity of cells as an indicator of cell viability. Compound 5d , an ester derivative with a 4-methoxy group, was identified as the most potent, with a half-maximal effective concentration (EC50) of 4.7 µM, while showing no significant toxicity towards normal human dermal fibroblast cells. rsc.org
Similarly, substituted 5-nitroindole (B16589) derivatives were tested for their anti-proliferation effects against human HeLa cancer cells. nih.gov Compounds 5 and 7 in this study were the most effective, inhibiting cell proliferation with IC50 values of 5.08 µM and 5.89 µM, respectively. nih.gov In another study, novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein. oup.com Compound C11 from this series showed the best inhibitory activities against several human liver cancer cell lines, including Bel-7402, SMMC-7721, and Hep G2. oup.com
Beyond cancer cell proliferation, these derivatives are also studied for their interaction with specific cellular receptors. A key example is the investigation of 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides as agonists for the 5-HT7 receptor, which is involved in various central nervous system functions. researchgate.net
Table 2: Cellular Proliferation and Target Engagement Studies of this compound Derivatives
| Compound/Derivative | Cell Line(s) | Assay Type | Result (IC50 / GI50) |
|---|---|---|---|
| 5-hydroxyindole-3-carboxylic acid ester (5d ) | MCF-7 (Breast Cancer) | MTT Assay | 4.7 µM rsc.org |
| 5-nitroindole derivative (5 ) | HeLa (Cervical Cancer) | Alamar Blue Assay | 5.08 µM nih.gov |
| 5-nitroindole derivative (7 ) | HeLa (Cervical Cancer) | Alamar Blue Assay | 5.89 µM nih.gov |
| 1H-indole-2-carboxylic acid derivative (C11 ) | Bel-7402, SMMC-7721, Hep G2 (Liver Cancer) | Anti-proliferation Assay | Potent inhibition observed oup.com |
| (E)-5-Chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamides (5c, 5d, 5f, 5g ) | N/A | Antiproliferative Assay | GI50 values from 29 nM to 47 nM researchgate.net |
The potential of indole derivatives as antimicrobial agents has been explored against a range of pathogenic bacteria and fungi. These in vitro studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
A study screening various indole carboxamide and propanamide derivatives found them to be active against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov The MIC values for some of these compounds were found to be 20- to 100-fold lower than standard antibiotics like ciprofloxacin (B1669076) and ampicillin (B1664943) against these bacteria. nih.gov The study also noted that indole carboxamide derivatives generally exhibited higher antifungal activity against Candida albicans than the propanamide derivatives. nih.gov
Another study synthesized new indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties and tested their antimicrobial properties. The compounds showed a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. Notably, many of the derivatives displayed excellent antifungal activity against Candida krusei, with compounds 1b, 2b-d, and 3b-d showing high efficacy against C. albicans with MIC values of 3.125 µg/mL. The indole-triazole derivative 3d was highlighted as a promising lead compound, particularly against MRSA and C. krusei. Research on 1-benzamido-5-hydroxyindole derivatives also showed moderate antibacterial activity for compound 6 against E. coli.
Table 3: In Vitro Antimicrobial Activity of this compound Derivatives
| Compound Class/Derivative | Target Microorganism | Result (MIC in µg/mL) |
|---|---|---|
| Indole Carboxamides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 1.56 - 12.5 nih.gov |
| Indole Carboxamides | Candida albicans | Better inhibition than propanamides nih.gov |
| Indole-triazole/thiadiazole derivatives (1b, 2b-d, 3b-d ) | Candida albicans | 3.125 |
| Indole-triazole/thiadiazole derivatives | Candida krusei | Excellent activity observed |
| 1-benzamido-5-hydroxyindole derivative (6 ) | Escherichia coli | Moderate inhibition |
Beyond simply inhibiting cell proliferation, research delves into the specific molecular mechanisms by which indole derivatives exert their anticancer effects. A primary focus of this research is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.
Naturally occurring indole derivatives like indole-3-carbinol (B1674136) and its dimeric product, 3,3′-diindolylmethane, are known to induce apoptosis in cancer cells. Synthetic derivatives are often designed to enhance this effect. For instance, studies on 5-hydroxyindole-3-carboxylic acid derivatives suggested that their cytotoxic effect on breast cancer cells is linked to the inhibition of survivin, a protein that is part of the inhibitor of apoptosis (IAP) family. rsc.org By inhibiting survivin, these compounds allow apoptotic pathways, involving caspases 3 and 7, to proceed. rsc.org
A direct measure of apoptosis induction is the activation of key executioner enzymes like caspase-3. A study on (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivatives tested their ability to activate caspase-3 in the Panc-1 human pancreatic cancer cell line. researchgate.net Two of the most potent derivatives, 5f and 5g , were found to increase the levels of caspase-3 protein by approximately eightfold compared to untreated cells, even surpassing the activity of the reference compound staurosporine. researchgate.net This provides strong evidence that these compounds induce apoptosis via caspase-3 activation. Another indole derivative, SK228 , has been shown to induce cell death in lung cancer cells by enhancing the production of mitochondrial reactive oxygen species (ROS), which can trigger the intrinsic pathway of apoptosis.
Table 4: In Vitro Anticancer Mechanisms of this compound Derivatives
| Compound/Derivative | Cell Line | Mechanism of Action | Key Finding |
|---|---|---|---|
| 5-hydroxyindole-3-carboxylic acid derivatives | MCF-7 (Breast Cancer) | Survivin Inhibition | The compounds are proposed to inhibit survivin, thereby promoting apoptosis. rsc.org |
| Indole-3-carbinol / 3,3′-diindolylmethane | Cancer Cells | Apoptosis Induction | These natural derivatives are known to induce programmed cell death. |
| (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide (5f ) | Panc-1 (Pancreatic Cancer) | Caspase-3 Activation | Increased caspase-3 protein to 560.2 pg/mL (approx. 8-fold increase). researchgate.net |
| (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide (5g ) | Panc-1 (Pancreatic Cancer) | Caspase-3 Activation | Increased caspase-3 protein to 542.5 pg/mL (approx. 8-fold increase). researchgate.net |
| SK228 | A549, H1299 (Lung Cancer) | ROS Production, Apoptosis | Enhanced mitochondrial ROS, leading to mitochondria-dependent apoptosis. |
The indole scaffold is structurally similar to endogenous neurotransmitters like serotonin (B10506), making its derivatives prime candidates for interacting with neurobiological targets. In vitro studies, particularly radioligand displacement assays, are used to determine the binding affinity of these compounds to specific receptors.
Research into selective agonists for the serotonin 5-HT7 receptor has led to the evaluation of 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides. researchgate.net Radioligand displacement assays showed that compounds with a carbonyl group (amide or ester) at the 5-position of the indole ring possessed significant affinity for the 5-HT7 receptor. Specifically, compounds 7 (AH-494) and 13 were found to be potent binders with high affinity. researchgate.net Functional assays further characterized these compounds as agonists, demonstrating their ability to activate the receptor. researchgate.net
Table 5: In Vitro Neurobiological Target Interaction of this compound Derivatives
| Compound | Target Receptor | Assay Type | Binding Affinity (Ki) | Functional Activity (EC50) |
|---|---|---|---|---|
| 7 (AH-494) | 5-HT7 | Radioligand Displacement | 5 nM | N/A |
| 13 | 5-HT7 | Radioligand Displacement | 6 nM | N/A |
| 15 | 5-HT7 | Radioligand Displacement | 161 nM | N/A |
Material Science and Advanced Materials Research
In material science, indole derivatives, particularly Indole-5-carboxylic acid, are utilized as monomers for creating functional polymers and nanocomposites with unique electronic and chemical properties. sigmaaldrich.com
A significant area of research is the development of electrochemical biosensors. Indole-5-carboxylic acid can be electropolymerized to form a conductive polymer film, poly(indole-5-carboxylic acid) (PICA). sigmaaldrich.com This polymer has been used in conjunction with other advanced materials like graphene to create highly sensitive detection platforms. researchgate.net For instance, a PICA film was electropolymerized onto an electrochemically reduced graphene oxide (ERGNO) membrane. researchgate.net This nanocomposite served as the basis for a DNA biosensor designed to detect the BCR/ABL fusion gene, a biomarker for chronic myelogenous leukemia, with a detection limit as low as 2.3 × 10⁻¹⁷ mol L⁻¹. researchgate.net
Similarly, a nanocomposite of reduced graphene oxide and Indole-5-carboxylic acid was used to develop a label-free electrochemical sensor for detecting the bacterium Klebsiella pneumoniae. rsc.orgnih.gov In another application, a composite of PICA, reduced graphene oxide, and gold nanoparticles was used to create a phage-based electrochemical biosensor for the rapid and specific detection of Yersinia pseudotuberculosis. These studies demonstrate the utility of the this compound structure in creating advanced materials for sensitive and specific biosensing applications. researchgate.net
Incorporation into Polymeric Structures
The integration of this compound moieties into polymer backbones has been shown to significantly influence the thermal and structural properties of the resulting materials. Research has demonstrated the synthesis of a series of indole-based polyesters through the bulk polycondensation of indole-based dicarboxylate monomers with various aliphatic bio-based diols. acs.org These polyesters, which feature only aromatic ester bonds, exhibit enhanced thermal stability and structural rigidity. The length of the methylene (B1212753) bridges in the diols allows for tunable glass transition temperatures (Tg), ranging from 65 to 113 °C, highlighting the potential for creating materials with specific thermal profiles. acs.org
Table 1: Thermal Properties of Indole-Based Polyesters
| Monomer | Diol | Glass Transition Temperature (Tg) (°C) |
| Indole-dicarboxylate A | 1,3-Propanediol | 65 |
| Indole-dicarboxylate A | 1,4-Butanediol | 80 |
| Indole-dicarboxylate A | 1,5-Pentanediol | 92 |
| Indole-dicarboxylate A | 1,6-Hexanediol | 101 |
| Indole-dicarboxylate A | 1,8-Octanediol | 113 |
This table is interactive. You can sort and filter the data.
Development of this compound-Based Sensing Materials
While specific examples focusing solely on this compound are emerging, the broader class of indole derivatives has shown significant promise in the development of fluorescent chemosensors. These sensors are capable of detecting various metal ions, leveraging the inherent fluorescent properties of the indole ring which can be modulated by ion binding. The design of such sensors often involves the strategic placement of chelating groups that can selectively interact with target ions, leading to a measurable change in the fluorescence signal. This principle lays the groundwork for the future development of highly selective and sensitive sensing materials based on the this compound scaffold for environmental and biological monitoring.
Applications in Organic Optoelectronic Materials
The application of this compound derivatives in organic optoelectronic materials is an area of active exploration. The electron-rich nature of the indole ring suggests its potential utility in the construction of organic semiconductors, which are fundamental components of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. The carboxylate group offers a convenient point for chemical modification, allowing for the fine-tuning of electronic properties and solubility, which are critical for device performance and processability. Research into oligomers of methyl indole-carboxylate has demonstrated their ability to absorb blue light, suggesting potential applications in blue light blocking materials for displays. researchgate.net
Utilization in Supramolecular Chemistry and Self-Assembly Studies
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the field of supramolecular chemistry. These interactions drive the self-assembly of molecules into well-defined, higher-order structures. A notable example is the co-crystallization of 1H-indole-5-carboxylic acid with 4,4'-bipyridine, which results in a 2:1 co-crystal. researchgate.net In this structure, the components are held together by hydrogen bonds, demonstrating the potential of this compound as a building block for crystal engineering and the design of novel supramolecular architectures. researchgate.net The study of such self-assembled systems provides fundamental insights into molecular recognition and the bottom-up fabrication of functional materials.
Agrochemical Research (Pre-clinical, In Vitro Focus)
In the realm of agrochemical research, derivatives of this compound are being investigated for their potential to address challenges in crop protection and enhancement. The focus of this research is primarily at the preclinical, in vitro stage, aiming to identify lead compounds for further development.
Investigation as Potential Agrochemical Leads (In Vitro Assays)
Derivatives of indole carboxylic acids have been the subject of in vitro assays to evaluate their efficacy as potential herbicides and fungicides. For instance, a series of novel indole-3-carboxylic acid derivatives have demonstrated significant inhibitory effects on the root and shoot growth of both dicotyledonous and monocotyledonous weeds in petri dish assays. nih.govfrontiersin.org Some of these compounds exhibited inhibition rates as high as 96% at a concentration of 100 mg/L. nih.govfrontiersin.org Similarly, various carboxamide derivatives are known to exhibit fungicidal activity by inhibiting the succinate (B1194679) dehydrogenase enzyme in pathogenic fungi. nih.gov While specific data for this compound derivatives in broad-spectrum fungicidal assays are still emerging, the established activity of related indole compounds provides a strong rationale for their investigation.
Table 2: In Vitro Herbicidal Activity of Indole-3-Carboxylic Acid Derivatives
| Compound | Target Weed | Concentration (mg/L) | Root Inhibition (%) |
| 10d | Rape (B. napus) | 100 | 96 |
| 10h | Rape (B. napus) | 100 | 95 |
| 10d | Rape (B. napus) | 10 | 92 |
| 10h | Rape (B. napus) | 10 | 93 |
This table is interactive. You can sort and filter the data based on the provided research findings. nih.govfrontiersin.org
Studies on Plant Growth Regulation Mechanisms in Model Systems
The structural similarity of indole derivatives to the natural plant hormone auxin (indole-3-acetic acid, IAA) has prompted investigations into their effects on plant growth and development. Studies using the model plant Arabidopsis thaliana have shown that volatile compounds like indole can interfere with auxin signaling to promote secondary root development. nih.gov While the precise mechanisms of this compound are yet to be fully elucidated, it is hypothesized that it may act as an auxin analog or antagonist, thereby influencing auxin-mediated gene expression and developmental processes. Research on other indole derivatives has shown that they can modulate the expression of auxin-responsive genes and affect key developmental processes such as root and shoot architecture. nih.govfrontiersin.org Understanding these mechanisms at a molecular level in model systems like Arabidopsis is crucial for the rational design of novel plant growth regulators.
Future Directions and Emerging Research Avenues for 1h Indole 5 Carboxylate
Exploration of Novel Synthetic Methodologies and Cascade Reactions
The development of efficient and elegant synthetic routes to complex molecules remains a cornerstone of organic chemistry. For 1H-indole-5-carboxylate and its derivatives, the focus is shifting towards methodologies that offer high atom economy, step efficiency, and the ability to rapidly build molecular complexity.
Novel Synthetic Approaches: Researchers are actively pursuing new metal-catalyzed reactions for indole (B1671886) synthesis. For instance, palladium-catalyzed carbonylative synthesis methods are being developed to introduce the carboxylate group at various positions on the indole ring under mild conditions. beilstein-journals.org Similarly, metal-catalyzed reductive cyclization of nitro compounds offers an alternative pathway. beilstein-journals.org These methods often provide advantages over classical syntheses like the Fischer indole synthesis by offering complementary regiochemistry and broader functional group tolerance. researchgate.net A domino aza-Michael-SNAr-heteroaromatization sequence has been reported for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters, showcasing an efficient route that proceeds through an expected indoline (B122111) intermediate which undergoes in situ oxidation. nih.gov
Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, represent a particularly powerful strategy for synthesizing complex indole-containing polycycles. rsc.org These reactions are highly efficient as they minimize the need for intermediate purification and work-up steps. rsc.org Current research is exploring cascade sequences that can be initiated from simple, readily available starting materials to construct fused indole systems. mdpi.com For example, an acid-catalyzed cascade reaction has been discovered that yields a complex tetracyclic indole skeleton in a one-step, atom-economical fashion from commercially available materials. mdpi.com The development of such cascades starting from or leading to this compound derivatives is a key area of future exploration, promising rapid access to diverse chemical libraries.
Table 1: Emerging Synthetic Methodologies for Indole Carboxylates
| Methodology | Description | Key Features | Potential Application for this compound |
|---|---|---|---|
| Palladium-Catalyzed Carbonylation | Introduction of a carbonyl group using carbon monoxide and a palladium catalyst. beilstein-journals.org | Mild reaction conditions, functional group tolerance. | Direct C5-carboxylation of an indole precursor. |
| Domino Aza-Michael-SNAr | A sequence involving an aza-Michael addition, an intramolecular nucleophilic aromatic substitution, and aromatization. nih.gov | High step economy, rapid complexity generation. | Synthesis of highly substituted this compound analogs. |
| Acid-Catalyzed Cascade | A multi-step reaction sequence initiated by an acid catalyst to form complex polycyclic structures. mdpi.com | One-pot synthesis, atom economy. | Access to rigid, three-dimensional scaffolds incorporating the this compound moiety. |
| Metal-Catalyzed Reductive Cyclization | Cyclization of nitro compounds using carbon monoxide as a reductant in the presence of a metal catalyst. beilstein-journals.org | Alternative to classical indole syntheses. | Construction of the core indole ring system with the C5-substituent precursor in place. |
Integration with Artificial Intelligence and Machine Learning for Compound Design and Activity Prediction
The synergy between computational science and chemistry is revolutionizing drug discovery and materials science. Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for designing novel this compound derivatives and predicting their properties, thereby accelerating the pace of research. mdpi.comnih.gov
Compound Design and De Novo Generation: AI-driven generative models can design new molecules from the ground up (de novo design) with desired properties. nih.gov These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large databases of known indole-containing compounds to learn the underlying rules of chemical structure and activity. This allows for the generation of novel this compound analogs that are predicted to have enhanced biological activity or specific material properties.
Activity and Property Prediction: Machine learning algorithms are extensively used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.comnih.gov These models can predict the biological activity (e.g., enzyme inhibition, receptor binding) and physicochemical properties (e.g., solubility, toxicity) of this compound derivatives based on their molecular descriptors. nih.govfrontiersin.org By screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov For instance, ML models have been successfully used to predict the bioactivity of compounds against therapeutic targets like SARS-CoV-2 proteins and for assessing ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. frontiersin.orgplos.org
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Impact on Research |
|---|---|---|
| QSAR Modeling | Develops predictive models correlating molecular structure with biological activity. nih.gov | Prioritizes synthesis of potent compounds; provides insights into structure-activity relationships. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of virtual compounds. frontiersin.org | Reduces late-stage attrition of drug candidates by identifying potential liabilities early. |
| De Novo Design | Generates novel molecular structures with optimized, desired properties. nih.gov | Explores new chemical space and designs innovative molecules beyond existing templates. |
| Synthesis Planning | Predicts retrosynthetic pathways for target molecules. mdpi.commdpi.com | Assists chemists in designing efficient synthetic routes for novel indole carboxylates. |
Discovery of Unprecedented Reactivity Patterns and Chemical Transformations
While the fundamental reactivity of the indole nucleus is well-established, there is ongoing research to uncover novel and unexpected chemical transformations. These discoveries can open up new avenues for the functionalization of this compound and lead to the synthesis of previously inaccessible molecular architectures.
Future research will likely focus on activating and functionalizing otherwise inert C-H bonds on the indole scaffold. The development of enantioselective C-H insertion reactions catalyzed by transition metals, for example, could allow for the direct and asymmetric construction of complex carbocyclic and heterocyclic systems fused to the indole core. acs.org Exploring the reactivity of derivatives, such as 2-amino-1H-indole-3-carboxylate esters, has revealed unusual reactivity patterns, including unexpected ester hydrolysis facilitated by metal complexes. researchgate.net Applying these exploratory principles to the this compound system could unveil unique reactivity at the C2, C3, C4, C6, or C7 positions, governed by the electronic influence of the C5-carboxylate group. Such studies may lead to novel chemical transformations that bypass traditional multi-step functionalization sequences.
Expansion into New Interdisciplinary Research Areas in Chemical Biology and Materials Science
The versatility of the this compound structure makes it an attractive building block for applications beyond its traditional role in medicinal chemistry. Its expansion into the fields of chemical biology and materials science is a promising frontier.
Chemical Biology: In chemical biology, small molecules are used as probes to study and manipulate biological systems. Derivatives of this compound can be developed as specific fluorescent probes, chemical tools for protein labeling, or modulators of protein-protein interactions. The carboxylate group provides a convenient handle for conjugation to other molecules, such as fluorophores, biotin, or photo-crosslinkers, enabling the creation of sophisticated chemical probes to investigate cellular processes with high precision.
Materials Science: In materials science, the rigid, planar structure of the indole ring can be exploited to create novel organic materials with interesting electronic and photophysical properties. Indole-based monomers can be incorporated into polymers to create materials with enhanced thermal stability and specific rheological characteristics. acs.org For instance, indole-based dicarboxylates have been used to synthesize aromatic polyesters as potential high-performance bioplastics. acs.org Furthermore, the indole moiety can act as a versatile support for solid-phase synthesis, creating "indole resins" for the construction of organic molecules. acs.org The this compound unit, with its potential for hydrogen bonding and π-π stacking, is a prime candidate for the design of supramolecular assemblies, liquid crystals, and organic semiconductors.
Table 3: Interdisciplinary Applications of Indole Carboxylates
| Field | Application | Example |
|---|---|---|
| Chemical Biology | Fluorescent Probes | Synthesis of spiropyran fluorophores based on a 5-carboxy indole core for sensing applications. mdpi.com |
| Materials Science | High-Performance Polymers | Use of indole-based dicarboxylate monomers to create aromatic polyesters with high glass transition temperatures. acs.org |
| Solid-Phase Synthesis | Polymer Supports | Development of an "indole resin" as a versatile support for synthesizing amides, amines, and ureas. acs.org |
| Crystal Engineering | Supramolecular Assembly | Study of hydrogen bonding patterns (e.g., cyclic dimers) in the crystal structures of indole carboxylic acids to guide the design of new materials. mdpi.com |
Q & A
Q. What are the recommended methodologies for synthesizing 1H-indole-5-carboxylate derivatives?
A common approach involves silylation reactions to protect reactive sites. For example, methyl this compound can be treated with tert-butyldimethylsilyl chloride (TBDMSCl) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction mixture is stirred under inert atmosphere, followed by purification via flash column chromatography (SiO₂, pentane:ethyl acetate gradient) to isolate the silylated product . Precise stoichiometry (e.g., 1.5 equiv TBDMSCl) and temperature control (0°C to room temperature) are critical to avoid side reactions.
Q. How should researchers safely handle this compound derivatives in the laboratory?
Key safety measures include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization is possible .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates .
- Waste disposal : Segregate hazardous waste (e.g., reaction solvents) and use certified disposal services .
- Skin contact avoidance : Employ double-gloving and inspect gloves for integrity before use .
Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?
- ¹H NMR : Characteristic signals include aromatic protons (δ 7.0–8.5 ppm) and methyl ester groups (δ ~3.9 ppm). For example, methyl 1-(tert-butyldimethylsilyl)-1H-indole-5-carboxylate shows distinct tert-butyl (δ 0.93 ppm) and silyl methyl (δ 0.65 ppm) peaks .
- ¹³C NMR : Carbonyl carbons (ester) appear at ~165–170 ppm, while aromatic carbons range from 110–140 ppm .
- HRMS : Use high-resolution mass spectrometry to confirm molecular ion peaks (e.g., [M+Na]⁺) with <5 ppm error .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs?
- Document reaction parameters : Record exact equivalents, solvent purity, and stirring times. For instance, NaH suspensions in mineral oil require careful handling to maintain consistent reactivity .
- Purification : Standardize column chromatography conditions (e.g., SiO₂ mesh size, solvent ratios) and validate purity via HPLC or TLC .
- Reference controls : Compare spectral data with literature values (e.g., Reaxys or NIST databases) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic or biological data for this compound derivatives?
- Weight-of-evidence analysis : Integrate data from multiple studies (e.g., NMR, X-ray crystallography, bioassays) to identify outliers. For example, conflicting logP values can be cross-validated using calculated properties (e.g., Molinspiration) versus experimental HPLC retention times .
- Mechanistic studies : Use density functional theory (DFT) to model electronic effects influencing reactivity or binding interactions .
- Data tables : Summarize key findings across studies to highlight consistencies (see example below):
| Property | Calculated (JChem) | Experimental (NMR/HRMS) | Discrepancy Analysis |
|---|---|---|---|
| LogD (pH 7.4) | 3.64 | 3.71 ± 0.05 | Solvent polarity effects |
| Polar Surface Area | 51.3 Ų | 49.8 Ų | Conformational flexibility |
Q. How can researchers design experiments to study the reactivity of this compound in complex systems?
- Protecting group strategies : Use silyl or benzyl groups to block reactive NH sites during functionalization. For example, methyl 7-(benzyloxy)-1H-indole-5-carboxylate requires deprotection with hydrogenolysis (H₂/Pd-C) post-synthesis .
- Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., acyl chlorides) .
- Cross-coupling reactions : Explore Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at the indole 3-position .
Q. What advanced purification techniques improve yield for halogenated this compound derivatives?
- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for brominated or iodinated analogs .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) based on solubility data (see table below):
| Derivative | Solubility in DCM | Solubility in Hexane | Optimal Ratio |
|---|---|---|---|
| Methyl 3-bromo-1H-indole-5-carboxylate | High | Low | 1:5 |
| Ethyl 3-iodo-1H-indole-5-carboxylate | Moderate | Very Low | 1:3 |
Q. How can computational methods enhance the design of this compound-based probes?
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .
- ADMET prediction : Use SwissADME to estimate permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity using partial least squares regression .
Notes for Methodological Rigor
- Data validation : Cross-reference experimental results with databases like NIST Chemistry WebBook for thermodynamic properties .
- Reproducibility : Adhere to Beilstein Journal guidelines for reporting experimental details, including supplementary materials for extended datasets .
- Ethical compliance : Follow institutional protocols for hazardous waste management, particularly for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
